molecular formula C16H22ClN5O B12246088 2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12246088
M. Wt: 335.83 g/mol
InChI Key: KWGUIOHIPHAMLF-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a piperazine ring substituted with a 3-chloro-5-cyanopyridin-2-yl group and an N-(propan-2-yl)propanamide moiety

Preparation Methods

The synthesis of 2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multi-step procedures. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the 3-chloro-5-cyanopyridin-2-yl group through nucleophilic substitution reactions. The final step involves the acylation of the piperazine nitrogen with N-(propan-2-yl)propanamide under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the nitrile group to an amine.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the pyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide include other piperazine derivatives and pyridine-containing compounds. For example:

    3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is used in medicinal chemistry.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds have similar structural features and are used in various biological applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22ClN5O

Molecular Weight

335.83 g/mol

IUPAC Name

2-[4-(3-chloro-5-cyanopyridin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H22ClN5O/c1-11(2)20-16(23)12(3)21-4-6-22(7-5-21)15-14(17)8-13(9-18)10-19-15/h8,10-12H,4-7H2,1-3H3,(H,20,23)

InChI Key

KWGUIOHIPHAMLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl

Origin of Product

United States

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